molecular formula C14H15NO3 B1280694 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid CAS No. 1065094-07-6

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Cat. No.: B1280694
CAS No.: 1065094-07-6
M. Wt: 245.27 g/mol
InChI Key: HZDOTDHRGIDSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core structure with a tert-butyl group at the 6-position, a keto group at the 4-position, and a carboxylic acid group at the 3-position. The unique arrangement of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Oxidation to Form the Keto Group:

    Carboxylation: The carboxylic acid group at the 3-position can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenol derivatives with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and appropriate solvents (e.g., dichloromethane, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional keto or hydroxyl groups, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols.

Scientific Research Applications

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the ring.

    Oxolinic Acid: A quinoline derivative with a similar structure but different substituents, known for its antibacterial properties.

    Indole Derivatives: While not quinoline-based, indole derivatives share some structural similarities and are also widely studied for their biological activities.

Uniqueness

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Its tert-butyl group provides steric hindrance, influencing its interactions with other molecules, while the keto and carboxylic acid groups offer sites for further chemical modifications.

Properties

IUPAC Name

6-tert-butyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)8-4-5-11-9(6-8)12(16)10(7-15-11)13(17)18/h4-7H,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDOTDHRGIDSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.